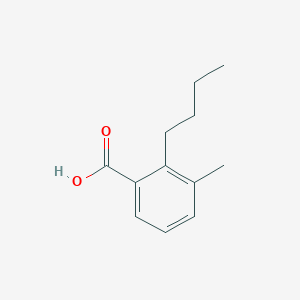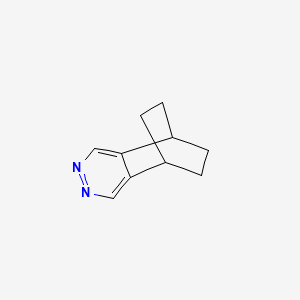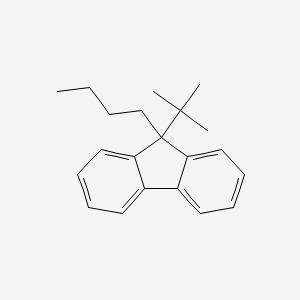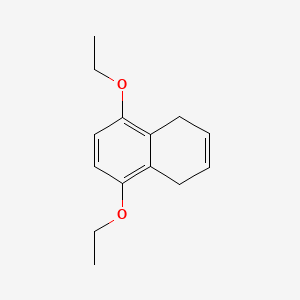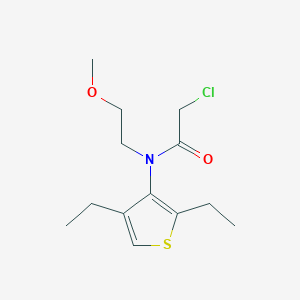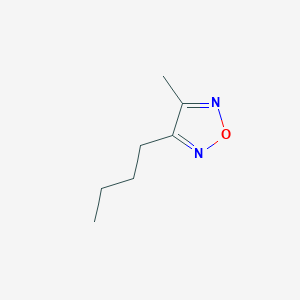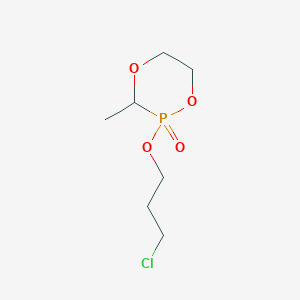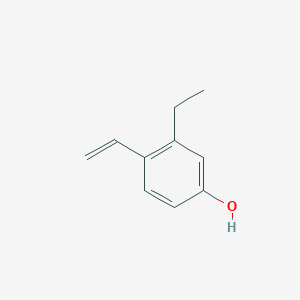
4-Ethenyl-3-ethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-3-ethylphenol is an organic compound with the molecular formula C10H12O It is a derivative of phenol, characterized by the presence of an ethenyl group (vinyl group) and an ethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-3-ethylphenol can be achieved through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of phenol with ethylene and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Vinylation of Phenol: Another approach is the vinylation of phenol using acetylene in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethenyl-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in 3-ethylphenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 3-Ethylphenol.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
4-Ethenyl-3-ethylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and resins.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of phenolic resins and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Ethenyl-3-ethylphenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate oxidative stress pathways, enzyme activity, and cellular signaling mechanisms.
Comparaison Avec Des Composés Similaires
4-Ethylphenol: Similar structure but lacks the ethenyl group.
3-Ethylphenol: Similar structure but with the ethyl group in a different position.
4-Vinylphenol: Similar structure but lacks the ethyl group.
Uniqueness: 4-Ethenyl-3-ethylphenol is unique due to the presence of both ethenyl and ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.
Propriétés
Numéro CAS |
89411-40-5 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
4-ethenyl-3-ethylphenol |
InChI |
InChI=1S/C10H12O/c1-3-8-5-6-10(11)7-9(8)4-2/h3,5-7,11H,1,4H2,2H3 |
Clé InChI |
FCXJYRFMVVHWMC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
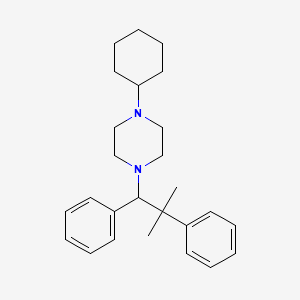
![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
